Hexbutinol

Description

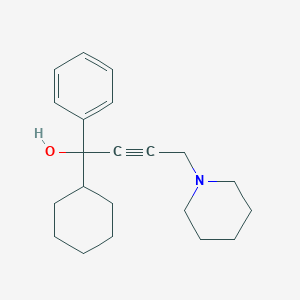

Structure

3D Structure

Properties

CAS No. |

117828-61-2 |

|---|---|

Molecular Formula |

C21H29NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |

InChI Key |

IXXCPZGOFVCPCH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |

Synonyms |

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Aspects of Hexbutinol

Established Synthetic Routes for Hexbutinol (B27513)

The synthesis of this compound involves pathways typical for the construction of complex tertiary alcohols containing alkyne and heterocyclic functionalities. Its structural complexity, with a chiral center at the carbinol carbon, necessitates controlled synthetic approaches.

General Reaction Pathways

The general reaction pathways for this compound synthesis are often described by analogy to the preparation of structurally related compounds, such as hexahydro-difenidol. d-nb.infod-nb.info This suggests that common synthetic strategies for tertiary alcohols, potentially involving the addition of organometallic reagents to ketones, are employed. For instance, the formation of tertiary alcohols generally relies on the addition of carbon nucleophiles to ketones. nih.gov Given the acetylenic linkage, reactions involving acetylide anions are likely integral to introducing the but-2-yne chain. The presence of a piperidine (B6355638) ring further indicates that synthetic routes would accommodate or incorporate this nitrogen-containing heterocycle.

Preparation of this compound Quaternary Ammonium (B1175870) Derivatives (e.g., this compound Methiodide)

Quaternary ammonium derivatives are a class of organic compounds characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a positively charged ammonium ion, balanced by an acid radical counterion. orst.edutaylorandfrancis.com These compounds are widely recognized for their diverse applications, including as antimicrobial agents. aldebaransistemas.comeurl-pesticides.eumdpi.com

This compound methiodide is a specific quaternary ammonium derivative of this compound. Its preparation typically involves the N-alkylation of the tertiary amine nitrogen within the piperidine ring of this compound using an alkylating agent, such as methyl iodide, to form the quaternary ammonium salt. d-nb.infod-nb.info The synthesis of this compound methiodide, along with other related quaternary muscarinic antagonists, has been detailed in the scientific literature. d-nb.info

Enantioselective Synthesis Strategies for this compound and Chiral Intermediates

The presence of a chiral center in this compound necessitates enantioselective synthesis strategies to obtain the individual (R)- and (S)-enantiomers, which often exhibit differential pharmacological profiles. d-nb.infodtic.milresearchgate.netnih.gov

Utilization of Chiral Building Blocks

The enantiomers of this compound, specifically (R)- and (S)-Hexbutinol, have been synthesized by analogy to established methods for related chiral compounds. d-nb.infoulb.ac.be This approach typically involves the incorporation of pre-existing chiral building blocks into the synthetic pathway. While specific chiral building blocks for this compound are not explicitly detailed in available literature snippets, the principle involves starting with a stereochemically defined precursor that guides the formation of the desired enantiomer. This strategy is a fundamental aspect of asymmetric synthesis, aiming to control the stereochemistry from an early stage. researchgate.netnih.gov

Catalytic Asymmetric Transformations

Catalytic asymmetric transformations represent another powerful strategy for the enantioselective synthesis of chiral compounds like this compound. These transformations utilize chiral catalysts to direct the formation of one enantiomer preferentially over the other from achiral or prochiral starting materials. researchgate.netmit.edu While the specific catalytic asymmetric transformations applied directly to this compound's synthesis are not extensively detailed in the provided information, the broader context of synthesizing enantiomerically enriched tertiary alcohols and anticholinergic agents highlights the importance of such methodologies. For instance, copper-catalyzed allylation of ketones has been explored for the enantioselective synthesis of chiral tertiary alcohols, which are key intermediates for various pharmaceutical agents. nih.govmit.edu

Stereochemical Characterization and Enantiomeric Purity Assessment

Accurate stereochemical characterization and assessment of enantiomeric purity are crucial for chiral compounds like this compound, particularly given the distinct biological activities of its enantiomers.

The enantiomeric purity of (R)- and (S)-Hexbutinol, as well as its p-fluoro analogue, has been rigorously assessed. Studies have reported enantiomeric excesses (ee) greater than 99.8% for these compounds. d-nb.infoulb.ac.be This high level of purity was determined through calorimetric analysis. d-nb.infod-nb.infoulb.ac.be

Beyond purity assessment, the stereochemical aspects of this compound have been investigated in the context of its interaction with muscarinic receptors. Research findings indicate significant stereoselectivity in the binding affinities of this compound enantiomers. For example, the (R)-enantiomers of this compound and related compounds generally exhibit considerably higher affinities for muscarinic receptors (up to 525-fold) compared to their corresponding (S)-isomers. researchgate.netnih.gov This difference in affinity underscores the importance of controlling and characterizing the stereochemistry during synthesis. Stereoselectivity ratios, such as the inhibition constant(S)/inhibition constant(R), have been utilized to quantify these differences, with the lowest ratios often observed at M2 receptors, suggesting less stringent configurational demands by this subtype. researchgate.net Furthermore, the stereoselectivity ratios consistently show a specific order (M1 > M3 > M2), implying varying stereochemical requirements among different muscarinic receptor subtypes for this compound enantiomers. dtic.mil

Separation and Identification of (R)- and (S)-Enantiomers

The separation of enantiomers is a critical step in the study of chiral compounds, as each enantiomer can exhibit distinct biological activities or physical properties nih.gov. For this compound, which possesses a center of chirality, the existence of (R)- and (S)-enantiomers necessitates specific methodologies for their resolution and individual identification senescence.infonih.gov.

One prominent technique for the separation of enantiomers is chiral liquid chromatography (chiral HPLC). This method utilizes a stationary phase that is itself chiral, allowing for differential interactions with the two enantiomers, leading to their separation as they pass through the column nih.gov. For structurally related anticholinergic analogues, including this compound, enantiomer separation has been successfully performed using a native beta-cyclodextrin (B164692) stationary phase LC column nih.gov. The high stereochemical purity of this compound enantiomers, reported to be greater than 99.8% enantiomeric excess (ee), underscores the effectiveness of these separation techniques senescence.info.

Identification of the separated (R)- and (S)-enantiomers typically involves techniques that can distinguish their absolute configuration. The (R)/(S) nomenclature, based on the Cahn-Ingold-Prelog priority rules, is used to assign the absolute configuration at the chiral center.

Analytical Techniques for Enantiomeric Excess Determination (e.g., Calorimetric Analysis)

The determination of enantiomeric excess (ee) is crucial for quantifying the purity of a chiral compound, indicating the proportion of one enantiomer over the other in a mixture. For this compound and its analogues, calorimetric analysis has been explicitly employed to determine the enantiomeric excess senescence.infonih.gov. This technique has confirmed that the enantiomeric purity of both (R)- and (S)-Hexbutinol, as well as their methiodide and p-fluoro analogues, was consistently greater than 99.8% ee senescence.infonih.gov.

Beyond calorimetric analysis, several other analytical techniques are widely used for enantiomeric excess determination:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These are common methods that utilize chiral stationary phases to separate enantiomers, allowing for their individual quantification and subsequent calculation of ee. Non-specific detectors such as UV or fluorescence can be used in conjunction with these chromatographic methods.

Chiroptical Detectors : Achiral HPLC coupled with chiroptical detectors, such as circular dichroism (CD) or optical rotation (OR) detectors, can also be used for ee quantification, sometimes even without the need for enantiomerically pure standards by utilizing the anisotropy factor as an analytical signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, particularly when employing chiral solvating agents (CSAs), can differentiate between enantiomers in a mixture, enabling the determination of enantiomeric purity. This technique involves observing differential chemical shifts for the enantiomers in the presence of a chiral additive.

Vibrational Circular Dichroism (VCD) Spectroscopy : VCD is another powerful technique capable of measuring enantiomeric excess in both solid and liquid phases by analyzing the differential absorption of left and right circularly polarized infrared light.

The high enantiomeric purity observed for this compound (ee > 99.8%) highlights the effectiveness of the synthetic and purification methods employed for this compound and its derivatives senescence.infonih.gov.

Table 1: Enantiomeric Purity of this compound and Analogues

| Compound | Enantiomeric Excess (ee) | Analytical Technique | Citation |

| (R)-Hexbutinol | >99.8% | Calorimetric Analysis | senescence.info |

| (S)-Hexbutinol | >99.8% | Calorimetric Analysis | senescence.info |

| (R)-p-Fluoro-hexbutinol | >99.8% | Calorimetric Analysis | senescence.infonih.gov |

| (S)-p-Fluoro-hexbutinol | >99.8% | Calorimetric Analysis | senescence.infonih.gov |

| (R)-Hexbutinol methiodide | >99.8% | Calorimetric Analysis | senescence.info |

| (S)-Hexbutinol methiodide | >99.8% | Calorimetric Analysis | senescence.info |

Mechanism of Action and Receptor Interaction Dynamics of Hexbutinol

Muscarinic Receptor Antagonism: Fundamental Principles

Muscarinic receptor antagonists, also known as antimuscarinic agents, function by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (B1216132) (ACh) to muscarinic acetylcholine receptors (mAChRs). This blockade prevents the normal cholinergic response, thereby counteracting the "rest-and-digest" actions typically mediated by the parasympathetic nervous system. nih.govwikipedia.orgmdpi.comdrugbank.commhmedical.comyoutube.com There are five known subtypes of muscarinic receptors, designated M1 through M5, each encoded by distinct genes and exhibiting varied tissue distribution and signaling pathways. researchgate.netmdpi.comnih.gov Hexbutinol (B27513) acts as a muscarinic antagonist, interfering with the activation of these receptors. researchgate.netd-nb.infodrugbank.com

Stereoselective Interactions with Muscarinic Receptor Subtypes

This compound possesses a chiral center, allowing for the existence of (R)- and (S)-enantiomers. The interaction of these enantiomers with muscarinic receptor subtypes demonstrates significant stereoselectivity, which is crucial for understanding the compound's pharmacological effects.

Research has shown that the (R)-enantiomer of this compound consistently exhibits higher binding affinities compared to its (S)-counterpart across various muscarinic receptor subtypes. Studies measuring affinities for muscarinic receptors in rabbit vas deferens (M1), guinea-pig atria (M2), and guinea-pig ileum (M3) have provided quantitative data. d-nb.infonih.govnih.gov The (R)-enantiomers of this compound have been shown to display considerably higher affinities for all five cloned human muscarinic receptors (m1-m5), with affinity differences reaching up to 525-fold compared to their (S)-isomers. researchgate.net While specific quantitative data for M4 receptor binding affinities for this compound were not explicitly detailed in the provided research snippets, the consistent higher affinity of the (R)-enantiomer across multiple subtypes, including M4, is a general observation for these types of antagonists. researchgate.netdrugbank.com

The following table summarizes representative binding affinity data (pA2 values) for (R)- and (S)-hexbutinol at M1, M2, and M3 muscarinic receptors:

| Receptor Subtype | (R)-Hexbutinol (pA2) | (S)-Hexbutinol (pA2) |

| M1 (Rabbit Vas Deferens) | 9.77 d-nb.info | 7.97 d-nb.info |

| M2 (Guinea-pig Atria) | 8.87 d-nb.info | 8.24 d-nb.info |

| M3 (Guinea-pig Ileum) | 9.07 d-nb.info | 7.84 d-nb.info |

The consistent observation across studies is that the (R)-enantiomer of this compound is significantly more potent and possesses higher affinity for muscarinic receptors than the (S)-enantiomer. researchgate.netd-nb.infodrugbank.comnih.govnih.gov The degree of stereoselectivity, expressed as the ratio of affinities between the (R)- and (S)-enantiomers [(R)/(S)], varies depending on the muscarinic receptor subtype. For this compound, these stereoselectivity ratios were found to be highest at M1 receptors, intermediate at M3 receptors, and least pronounced at M2 receptors. d-nb.infonih.gov This differential stereoselectivity across subtypes suggests that the M2 receptor subtype may impose less stringent configurational demands on the antagonist molecule compared to M1 or M3 receptors. researchgate.net

The following table illustrates the stereoselectivity ratios for this compound across different muscarinic receptor subtypes:

| Receptor Subtype | Stereoselectivity Ratio [(R)/(S)] |

| M1 (Rabbit Vas Deferens) | 63 d-nb.info |

| M2 (Guinea-pig Atria) | 4.3 d-nb.info |

| M3 (Guinea-pig Ileum) | 17 d-nb.info |

The pronounced differential potency and affinity observed between the (R)- and (S)-enantiomers of this compound underscore the critical role of molecular configuration in receptor recognition. The specific three-dimensional arrangement of atoms in the (R)-enantiomer allows for a more optimal fit and more favorable interactions with the binding site of muscarinic receptors, leading to higher affinity and potency. Conversely, the (S)-configuration, with its altered spatial arrangement, results in less effective binding. This stereospecificity highlights that the muscarinic receptor binding pocket is highly sensitive to the precise chirality of the ligand, enabling discrimination between enantiomeric forms. The varying stereoselectivity ratios across M1, M2, and M3 subtypes further suggest that the structural nuances of the binding sites differ among these receptor subtypes, influencing how each enantiomer is accommodated.

Thermodynamic Characterization of Receptor Binding

Understanding the thermodynamic parameters of ligand-receptor binding provides crucial insights into the driving forces behind molecular recognition.

The binding affinity of a ligand to its receptor is influenced by temperature, reflecting the underlying enthalpic and entropic contributions to the binding process. Changes in temperature can alter the equilibrium binding constant (Ka) and, consequently, the Gibbs free energy of binding (ΔG). mdpi.comupm.esnih.gov Isothermal titration calorimetry (ITC) is a primary technique used to directly measure the enthalpy change (ΔH) of an interaction as a function of temperature, which can then be used to calculate changes in affinity. upm.esnih.govrsc.org This temperature dependency also allows for the determination of the heat capacity change (ΔCp) upon binding, which provides information about changes in solvation and conformational flexibility of the interacting molecules. mdpi.comrsc.orgnih.gov While the principles of temperature-dependent binding affinity are well-established for ligand-macromolecule interactions, specific experimental data detailing the temperature dependency of this compound's binding affinity to muscarinic receptors were not explicitly available in the provided research findings. Such studies would offer a more complete thermodynamic characterization of this compound's receptor interactions.

Enthalpic and Entropic Contributions to Binding Processes

The thermodynamics of ligand-protein binding are typically characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous binding process, with higher binding affinity corresponding to a more negative ΔG. The decomposition of ΔG into enthalpic and entropic contributions provides deeper insights into the nature of molecular interactions and phenomena occurring during complex formation.

Enthalpic contributions generally reflect specific, direct, polar interactions such as hydrogen bonds and van der Waals forces, where a large negative binding enthalpy is often advantageous for binding affinity and selectivity. Entropic contributions, on the other hand, are often associated with changes in conformational freedom and desolvation effects, with a large negative entropic contribution potentially reflecting non-specific desolvation.

While the principles of enthalpic and entropic contributions are well-established in understanding ligand-receptor interactions, specific detailed research findings or data tables quantifying the precise enthalpic and entropic contributions for this compound's binding to muscarinic receptors were not explicitly available in the reviewed literature. Studies on related compounds and general binding thermodynamics highlight the importance of these parameters in drug design and optimization.

Impact of Structural Features on Binding Thermodynamics

The structural features of this compound play a crucial role in its binding thermodynamics and receptor selectivity. As noted, the presence of a triple bond in (R)-Hexbutinol, compared to (R)-hexahydro-difenidol, significantly influences its affinity for M2 and M3 muscarinic receptors. This suggests that the alkyne functional group contributes to specific interactions within the receptor binding site, potentially by influencing the molecule's ability to adopt optimal conformations.

Molecular Basis of Receptor Selectivity

This compound demonstrates stereoselective interactions with muscarinic receptor subtypes. The (R)-enantiomers of this compound and related compounds consistently exhibit higher affinities for M1, M2, M3, and M4 muscarinic receptor subtypes compared to their (S)-isomers zhanggroup.org. The degree of this stereoselectivity varies across subtypes, typically being greatest at M1, intermediate at M3, and lowest at M2 receptors. This differential selectivity highlights the intricate molecular recognition processes at play. For instance, (S)-p-fluoro-Hexbutinol displays a distinct selectivity profile, preferring M3 receptors over M2 and M1.

The observed stereoselective interactions of muscarinic antagonists, including this compound, are often discussed within the framework of a 'four subsites' binding model zhanggroup.org. This model posits that the four groups attached to the chiral center of these antagonists engage in strong interactions with specific subsites within the receptor binding pocket. The differential binding affinities and patterns observed between the (R)- and (S)-enantiomers of this compound are consistent with this model, suggesting that the spatial arrangement of these functional groups dictates their optimal fit and interaction with the receptor's subsites zhanggroup.org.

In general, the interactions between a ligand's functional groups and a receptor are governed by various forces, including hydrogen bonds, ionic interactions, and hydrophobic interactions. Charged functional groups typically exhibit stronger binding energies than polar groups, which in turn bind more tightly than nonpolar groups. The hydroxyl group, a component of this compound, can form hydrogen bonds with the receptor, contributing to binding stability. The specific arrangement and chemical nature of these functional groups within this compound's structure determine its unique binding profile and selectivity for different muscarinic receptor subtypes.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools for elucidating the intricate details of ligand-receptor interactions at an atomic level. These methods allow researchers to predict binding modes, analyze conformational changes upon binding, and gain insights into the molecular basis of receptor selectivity.

For muscarinic antagonists, including those structurally related to this compound, molecular modeling investigations have provided valuable clues regarding the key amino acid residues involved in binding and have helped explain observed stereoselectivity. By simulating the dynamic behavior of ligand-receptor systems, computational approaches can characterize long-lasting molecular interactions and predict the time-dependent activity of compounds. This computational understanding complements experimental findings, offering a comprehensive view of how this compound interacts with its target receptors.

Data Tables

The following tables present detailed research findings related to the impact of structural features on this compound's binding affinity for muscarinic receptor subtypes.

Table 1: Effect of Triple Bond on (R)-Hexbutinol Affinity Compared to (R)-Hexahydro-difenidol

| Receptor Subtype | Affinity Increase Factor (this compound vs. Hexahydro-difenidol) |

| M3 | 2.7 |

| M2 | 5.5 |

| M1 | Not significantly different |

Table 2: Effect of N-methylation on (S)-Hexbutinol Affinity

| Receptor Subtype | Affinity Increase Factor (N-methylated vs. Unmethylated (S)-Hexbutinol) |

| M1 | 12 |

| M2 | 3.6 |

| M3 | Nearly unchanged |

Structure Activity Relationships and Analogous Compounds of Hexbutinol

Systematic Structural Modifications and Their Pharmacological Correlates

Hexbutinol (B27513) (1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol) is a chiral compound, meaning it exists as (R)- and (S)-enantiomers d-nb.info. Studies on its derivatives and analogues have revealed significant insights into the structural features critical for muscarinic receptor affinity and selectivity. The (R)-enantiomers of this compound and its analogues consistently exhibit higher affinities for muscarinic receptor subtypes compared to their corresponding (S)-isomers researchgate.netdrugbank.comnih.govnih.gov.

The introduction of a p-fluoro substituent into the phenyl ring of this compound, yielding p-Fluoro-Hexbutinol, significantly alters its pharmacological profile. This modification generally leads to a reduction in affinity for muscarinic receptors, with up to a 6-fold decrease observed, although the decrease is least pronounced at M3 receptors drugbank.com.

A notable finding is the receptor selectivity profile of (S)-p-Fluoro-Hexbutinol, which demonstrates a preference for M3 receptors (M3 > M2 ≥ M1) researchgate.netdrugbank.comnih.gov. In contrast, the (R)-enantiomer of p-Fluoro-Hexbutinol shows a minor preference for M3 over M1 receptors, with enhanced selectivity for M3 over M2 receptors drugbank.com.

The stereoselectivity ratios, expressed as the ratio of inhibition constants for the (R) and (S) enantiomers [(R)/(S)], provide a quantitative measure of the differential binding to receptor subtypes. For p-Fluoro-Hexbutinol, these ratios were found to be the least among the studied analogues of hexahydro-difenidol and this compound, indicating less stringent stereochemical demands by the receptors for this derivative.

Table 1: Stereoselectivity Ratios [(R)/(S)] for p-Fluoro-Hexbutinol Enantiomers at Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue Model (Species) | Stereoselectivity Ratio [(R)/(S)] |

| M1 | Rabbit Vas Deferens | 34 |

| M2 | Guinea-Pig Atria | 1.7 |

| M3 | Guinea-Pig Ileum | 8.5 |

Data adapted from references researchgate.netdrugbank.comnih.gov.

Quaternization of tertiary amines often leads to changes in pharmacological properties, particularly affecting membrane permeability and receptor interactions. This compound Methiodide, a quaternary ammonium (B1175870) analogue, is formed by N-methylation of this compound drugbank.com.

N-methylation of (R)-Hexbutinol to form (R)-Hexbutinol Methiodide resulted in increased affinity for M1 receptors (approximately 4.5-fold) and M2 receptors (approximately 7.1-fold), while the affinity for M3 receptors remained largely unaffected drugbank.com. This modification shifted the receptor selectivity profile of (R)-Hexbutinol Methiodide to M1 > M3 ~ M2 drugbank.com. For the (S)-enantiomer, N-methylation increased affinity for M1 (12-fold) and M2 (3.6-fold) receptors, with M3 affinity remaining nearly unchanged, leading to a slightly different selectivity profile compared to the (R)-enantiomer drugbank.com.

Comparative Studies with Related Anticholinergic Agents

Comparative studies with structurally related anticholinergic agents are crucial for delineating the specific contributions of different molecular features to receptor binding and selectivity.

Hexahydro-difenidol (HHD) is a well-characterized anticholinergic agent, and this compound is an acetylenic analogue of HHD drugbank.comnih.gov. (R)-Hexahydro-difenidol exhibits high affinity for M1 receptors in neuronal tissues and M3 receptors in exocrine glands and smooth muscles, but a considerably lower affinity for cardiac M2 receptors, resulting in an affinity profile of M1 ~ M3 > M2 drugbank.com.

The introduction of a triple bond into the (R)-hexahydro-difenidol molecule to form (R)-Hexbutinol increased its affinity for M3 (2.7-fold) and M2 (5.5-fold) receptors, while its M1 receptor affinity remained largely unchanged drugbank.com. Consequently, (R)-Hexbutinol maintains a qualitatively similar receptor selectivity profile to its parent compound, (R)-HHD, although its selectivity for M1 and M3 over M2 receptors is somewhat reduced drugbank.com.

The stereoselectivity ratios for HHD and this compound highlight the impact of structural changes on chiral recognition by muscarinic receptors.

Table 2: Stereoselectivity Ratios [(R)/(S)] for Hexahydro-difenidol and this compound Enantiomers at Muscarinic Receptor Subtypes

| Compound | Receptor Subtype | Tissue Model (Species) | Stereoselectivity Ratio [(R)/(S)] |

| Hexahydro-difenidol | M1 | Rabbit Vas Deferens | 550 |

| Hexahydro-difenidol | M2 | Guinea-Pig Atria | 17 |

| Hexahydro-difenidol | M3 | Guinea-Pig Ileum | 191 |

| This compound | M1 | Rabbit Vas Deferens | 107 |

Data adapted from references researchgate.netdrugbank.comnih.gov.

The stereoselectivity ratios for HHD, this compound, and p-Fluoro-Hexbutinol were highest at M1 receptors, intermediate at M3, and lowest at M2 receptors, indicating that the stereochemical demands of muscarinic receptors are most stringent at M1 receptors researchgate.netdrugbank.com.

Other chiral anticholinergic agents, such as Procyclidine and Trihexyphenidyl, also exhibit significant stereoselectivity in their interactions with muscarinic receptors. Procyclidine acts as a non-selective antagonist of M1, M2, and M4 receptors drugbank.com. Its (R)-enantiomer has been shown to possess considerably higher affinity (up to 126-fold) for striatal muscarinic receptors compared to its (S)-antipode.

Trihexyphenidyl is known to be an M1-preferring antagonist. Studies on cloned human muscarinic receptor subtypes (m1-m5) have revealed that the (R)-enantiomers of Trihexyphenidyl and this compound consistently display substantially higher affinities (up to 525-fold) than their corresponding (S)-isomers across all five receptors nih.gov. The stereoselectivity ratios [inhibition constant(S)/inhibition constant(R)] for both pairs of enantiomers were notably lowest at m2 receptors, suggesting that this receptor subtype imposes less stringent configurational requirements nih.gov.

Comparative studies on the binding affinities of various anticholinergic drugs to muscarinic receptors in rat brain have provided quantitative insights into their potencies:

Table 3: Muscarinic Receptor Binding Affinities (IC50) of Selected Anticholinergic Drugs in Rat Brain

| Compound | IC50 (mM) |

| Atropine | 0.0022 |

| Benztropine | 0.018 |

| Trihexyphenidyl | 0.026 |

| Procyclidine | 0.070 |

| Orphenadrine | 0.37 |

Data adapted from reference.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches aim to establish mathematical relationships between the chemical structure of compounds and their biological activities researchgate.net. This methodology allows for the prediction of the pharmacological behavior of new compounds based on their physicochemical properties, thereby streamlining drug discovery and optimization researchgate.net.

While specific QSAR models directly for this compound or its immediate derivatives were not extensively detailed in the provided search results, the broader application of QSAR in understanding muscarinic receptor interactions has been explored. For instance, QSAR studies on "soft anticholinergics" containing a tropine (B42219) moiety have shown that their potency (measured by pKi values) can be well-described by geometric, electronic, and lipophilicity descriptors, yielding a correlation coefficient (r) of 0.88. This indicates that molecular parameters such as ovality, dipole moment, and calculated octanol-water partition coefficient are significant in determining the biological activity of such compounds. The principles of QSAR are widely applied to analyze functional groups responsible for biological effects and to predict the activity of new chemical entities researchgate.net.

Eudismic Ratio Analysis in Stereoselective Ligand Design

The eudismic ratio, defined as the ratio of the pharmacological activity of the less potent enantiomer (distomer) to the more potent enantiomer (eutomer), is a critical parameter in stereoselective ligand design. For this compound and its related compounds, the (R)-enantiomers consistently exhibit higher affinities for muscarinic receptor subtypes compared to their corresponding (S)-isomers, establishing the (R)-configuration as the eutomer nih.gov.

Studies on cloned human muscarinic receptors (m1-m5) have revealed that the (R)-enantiomers of this compound can display significantly higher affinities, with differences up to 525-fold compared to their (S)-isomers nih.gov. The stereoselectivity ratios, calculated as the inhibition constant of the (S)-isomer divided by that of the (R)-isomer nih.gov, were observed to be lowest at m2 receptors, suggesting that this receptor subtype may have less stringent configurational demands for ligand binding nih.gov.

The stereoselectivity ratios for this compound and its acetylenic analogues at M1 muscarinic receptors demonstrate varying degrees of enantiomeric preference. For instance, the M1 stereoselectivity ratio for this compound is 107, indicating that the (R)-enantiomer is considerably more potent than the (S)-enantiomer at this receptor subtype.

| Compound | M1 Stereoselectivity Ratio [(R)/(S)] |

| Hexahydro-difenidol | 550 |

| This compound | 107 |

| This compound methiodide | 40 |

| p-fluoro-Hexbutinol | 34 |

Despite these clear differences in potency between enantiomers, a general correlation between the potency of the high-affinity enantiomer and the eudismic ratio has not been observed across all muscarinic antagonists studied. The stereoselectivity of interaction with muscarinic receptors is dependent on the specific receptor subtype.

Correlation of Structural Parameters with Receptor Affinity and Selectivity

Minor structural modifications to the this compound scaffold significantly impact its affinity and selectivity for muscarinic receptor subtypes.

Introduction of an Acetylenic Bond: The introduction of a triple bond into the (R)-hexahydro-difenidol molecule to yield (R)-Hexbutinol resulted in increased affinity for M3 and M2 receptors by factors of 2.7 and 5.5, respectively, while the affinity for M1 receptors remained largely unchanged. This modification led to a selectivity profile for (R)-Hexbutinol that is qualitatively similar to its parent compound, (R)-hexahydro-difenidol, although with reduced selectivity for M1 and M3 over M2 receptors.

Para-Fluoro Substitution: The incorporation of a para-fluoro substituent into the phenyl ring of this compound, forming p-fluoro-Hexbutinol, generally led to a reduction in muscarinic receptor affinity, up to 6-fold. However, this substitution could also alter selectivity profiles. For example, (R)-p-fluoro-Hexbutinol showed a slight preference for M3 over M1 receptors and enhanced selectivity for M3 over M2 receptors. Notably, (S)-p-fluoro-Hexbutinol exhibited a distinct receptor selectivity profile, favoring M3 over M2 and M1 receptors (M3 > M2 ≈ M1).

Quaternization (Methiodide Formation): The formation of this compound methiodide from this compound also influences its interaction with muscarinic receptors. While specific affinity values for this compound methiodide were not detailed in the provided information, its stereoselectivity ratio at M1 receptors (40) was lower than that of this compound (107) but higher than p-fluoro-Hexbutinol (34), suggesting altered binding characteristics upon quaternization.

These findings underscore the delicate balance between chemical structure and biological activity within the this compound series, highlighting the importance of specific functional groups and their spatial arrangement in determining receptor binding and subtype selectivity.

Advanced Research Methodologies Applied to Hexbutinol Studies

In Vitro Pharmacological Assays

In vitro pharmacological assays are experimental procedures conducted outside a living organism, typically utilizing isolated cells, tissues, or biochemical components visikol.com. These assays are instrumental in providing fundamental insights into biological system behavior, identifying target molecules or receptors, determining the concentration of a compound required to elicit a specific biological response, and screening potential drug candidates visikol.com.

Radioligand binding techniques are powerful tools that offer detailed information regarding receptor-ligand interactions springernature.com. These methods involve the use of a radiolabeled ligand to quantify receptor binding and characterize binding sites. Hexbutinol (B27513) has been extensively investigated using this technique, particularly with tritiated radioligands such as [3H]-N-methyl-scopolamine chloride ([3H]-NMS) and 3H-Telenzepine d-nb.infoebi.ac.uknih.govd-nb.infonih.govacs.orgresearchgate.net.

Studies employing [3H]-N-methyl-scopolamine chloride as a radioligand have been crucial in characterizing this compound's interaction with muscarinic receptor subtypes, including M1, M2, and M3 receptors d-nb.infoebi.ac.uknih.gov. Notably, the (R)- and (S)-enantiomers of this compound exhibit significant differences in their affinities for these muscarinic receptor subtypes, with pA2 values varying by over three orders of magnitude d-nb.info. The (R)-enantiomers of this compound consistently demonstrate considerably higher affinities, up to 525-fold, compared to their corresponding (S)-isomers at muscarinic receptors acs.orgresearchgate.netresearchgate.net. The stereoselectivity ratios for this compound were observed to be lowest at M2 receptors acs.orgresearchgate.netresearchgate.net. Furthermore, N-methylation of (R)-Hexbutinol, forming (R)-Hexbutinol methiodide, has been shown to increase its affinity for M1 and M2 receptors, while not affecting its affinity for M3 receptors d-nb.info.

3H-Telenzepine has also been utilized as a selective radioligand, particularly for muscarinic M1 receptors found in crude preparations of calf superior cervical ganglia d-nb.infonih.gov. In these studies, 3H-Telenzepine demonstrated high affinity for a single receptor population, characterized by a dissociation constant (KD) of 1.12 nM nih.gov.

Competition binding experiments are a standard approach to determine the affinity of an unlabeled ligand for a receptor uwec.edu. This involves measuring the binding of a single, fixed concentration of a radiolabeled ligand in the presence of various concentrations of an unlabeled competitor uwec.edunih.gov.

This compound's affinities for muscarinic M2 receptors have been precisely determined through competition experiments using [3H]-N-methyl-scopolamine chloride as the radioligand ebi.ac.uknih.gov. The competition curves generated with (R)-Hexbutinol were found to be consistent with competitive inhibition of [3H]-N-methyl-scopolamine binding d-nb.info. Similarly, the binding assay utilizing 3H-Telenzepine was employed to ascertain the affinities of the (R) and (S) enantiomers of tertiary muscarinic antagonists, including this compound d-nb.infonih.gov. The equilibrium inhibitor constant (Ki) is a key parameter derived from these studies, often calculated using the Cheng-Prusoff transformation nih.gov.

The following table summarizes representative binding affinity data for this compound enantiomers at various muscarinic receptor subtypes:

| Compound | Receptor Subtype | pA2 Value (Rabbit Vas Deferens/Guinea-Pig Atria/Ileum) d-nb.info | Stereoselectivity Ratio [(R)/(S)] d-nb.info |

| (R)-Hexbutinol | M1 | 8.78 | 107 |

| (R)-Hexbutinol | M2 | Increased affinity by factor of 5.5 | |

| (R)-Hexbutinol | M3 | Increased affinity by factor of 2.7 | |

| (R)-Hexbutinol Methiodide | M1 | 9.43 | 40 |

| (R)-Hexbutinol Methiodide | M2 | Increased affinity by factor of 7.1 | |

| (R)-Hexbutinol Methiodide | M3 | No significant effect |

Kinetic studies provide crucial information on the dynamic aspects of ligand-receptor interactions, specifically measuring the rates at which ligands associate with (k_on) and dissociate from (k_off) their receptors springernature.combmglabtech.comworktribe.com. These rates define the binding interaction over time until an equilibrium state is achieved bmglabtech.comworktribe.com.

For instance, kinetic experiments involving 3H-Telenzepine binding to M1 receptors in calf superior cervical ganglia revealed monophasic association and dissociation kinetics nih.gov. The association rate constant (k1) was determined to be 0.017 min-1 nM-1, and the dissociation rate constant (k-1) was 0.017 min-1 nih.gov. The half-life of dissociation for this interaction was found to be 41 minutes at 37°C, with a kinetic KD value of 1.00 nM nih.gov.

The dissociation rate of unlabeled ligand-receptor complexes can be indirectly estimated by observing their capacity to slow the association of subsequently introduced radioligand molecules, often through a "two-step competition" binding approach nih.gov. A higher KD value, indicative of lower affinity, is typically associated with a faster dissociation rate and a slower association rate youtube.com.

The following table summarizes key kinetic parameters for 3H-Telenzepine binding to M1 receptors, which has been used in this compound studies:

| Parameter | Value | Temperature (°C) nih.gov |

| K_D (Equilibrium) | 1.12 nM | 37 |

| K_D (Kinetic) | 1.00 nM | 37 |

| Association Rate (k1) | 0.017 min-1 nM-1 | 37 |

| Dissociation Rate (k-1) | 0.017 min-1 | 37 |

| Dissociation Half-Life | 41 min | 37 |

Synthetic Chemistry Techniques for Enantiomer Production

Given that this compound possesses a center of chirality, it exists as a pair of enantiomers d-nb.info. The production of enantiomerically pure compounds is of significant importance in chemical and pharmaceutical research, as different enantiomers can exhibit varying, or even undesired, biological activities tcichemicals.comwikipedia.org. To obtain these enantiopure forms, synthetic chemistry employs two primary strategies: optical resolution and asymmetric synthesis tcichemicals.comwikipedia.org.

Optical resolution, also known as chiral resolution or enantiomeric resolution, is a process in stereochemistry designed to separate a racemic mixture into its individual enantiomers tcichemicals.comwikipedia.org. The most common method involves converting the racemic mixture into a pair of diastereomeric derivatives by reacting them with a chiral derivatizing agent, often referred to as a chiral resolving agent wikipedia.org. Diastereomers possess different physical properties, which allows for their separation, typically through techniques such as crystallization wikipedia.org. Once separated, the pure enantiomers can be regenerated by cleaving the bond to the resolving agent wikipedia.org.

Beyond diastereomeric salt formation and crystallization, other optical resolution methods include spontaneous resolution, induced crystallization, resolution via the formation of non-covalent diastereomers, and enantioselective chromatography rsc.orgpsu.edu. Kinetic resolution, which involves the differential reaction rates of enantiomers with a chiral reagent or catalyst, with or without enzymes, is also a recognized optical resolution technique rsc.orgpsu.edu. While effective, a potential drawback of optical resolution is that it can lead to the discarding of at least half of the starting racemic mixture wikipedia.org.

Chiral auxiliary-based syntheses fall under the broader category of asymmetric synthesis, which focuses on introducing an asymmetric center into a molecule that initially lacks one tcichemicals.com. In the context of this compound and similar compounds, chiral auxiliaries have been strategically employed in synthetic routes to produce enantioenriched key chiral intermediates nih.gov. This approach is particularly valuable as it aims to synthesize a single enantiomer directly, thereby avoiding the inherent waste associated with the separation of racemic mixtures that can occur in optical resolution wikipedia.org.

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are fundamental to understanding the interactions of compounds like this compound with biological targets. These assays provide crucial data on binding affinities, selectivity, and functional effects at a cellular or tissue level.

Receptor Source Preparation (e.g., Calf Superior Cervical Ganglia, Rabbit Vas Deferens, Guinea-Pig Atria/Ileum)

Studies on this compound's interaction with muscarinic receptor subtypes have utilized various tissue preparations to assess its effects on M1, M2, and M3 receptors. These preparations allow for the evaluation of compound activity in a physiologically relevant context.

Rabbit Isolated Vas Deferens: For studying presynaptic M1 heteroreceptors, rabbit isolated vas deferens preparations are commonly employed. Male New Zealand white rabbits, typically weighing 2.5–3.0 kg, are euthanized via intravenous injection of pentobarbitone sodium. The vasa deferentia are then excised, carefully dissected to remove connective tissues, and divided into segments approximately 1.5 cm in length. These tissue preparations are subsequently set up in 7 ml organ baths containing a modified solution to maintain viability and allow for functional studies mims.comzhanggroup.org.

Guinea-Pig Atria: Cardiac M2 receptors are often investigated using guinea-pig atria preparations. In these studies, the negative inotropic effect of muscarinic agonists is measured as a change in isometric tension. For antagonist studies involving compounds like this compound, antagonists are typically equilibrated with the atria for at least 30 minutes before agonist addition zhanggroup.orgfishersci.ca.

Guinea-Pig Ileum: Smooth muscle M3 receptors are frequently studied using guinea-pig ileum preparations. Strips of ileal longitudinal smooth muscle are suspended in Tyrode solution, maintained at 32°C, and gassed with a mixture of 95% O2 and 5% CO2 under a resting load of 0.5 g zhanggroup.orgfishersci.ca. This setup allows for the assessment of muscarinic receptor-mediated contractions and their modulation by test compounds.

Detailed Research Findings on Receptor Affinity and Selectivity: Research has demonstrated the stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of this compound. The (R)-enantiomer of this compound consistently exhibits higher affinities for muscarinic receptors compared to its (S)-isomer zhanggroup.org. Specifically, the introduction of a triple bond into the (R)-hexahydro-difenidol molecule, yielding (R)-Hexbutinol, led to an increased affinity for M3 and M2 receptors by factors of 2.7 and 5.5, respectively. In contrast, the affinity for M1 receptors was not significantly altered mims.com. This results in a receptor selectivity profile for (R)-Hexbutinol that is qualitatively similar to its parent compound, (R)-hexahydro-difenidol, though with a reduced selectivity for M1 and M3 over M2 receptors mims.com.

The stereoselectivity ratios, calculated as the ratio of (R) to (S) enantiomer affinities [(R)/(S)], provide further insight into this compound's interactions. For this compound, these ratios were highest in rabbit vas deferens (M1 receptors), intermediate in guinea-pig ileum (M3 receptors), and lowest in guinea-pig atria (M2 receptors) zhanggroup.org. These differential stereoselectivities across receptor subtypes underscore the importance of stereochemistry in drug-receptor interactions.

Table 1: Stereoselectivity Ratios [(R)/(S)] of this compound Enantiomers at Muscarinic Receptor Subtypes zhanggroup.org

| Receptor Subtype (Tissue Source) | Stereoselectivity Ratio [(R)/(S)] |

| M1 (Rabbit Vas Deferens) | High (e.g., 550 for parent compound, ratios for this compound are also significant) |

| M3 (Guinea-Pig Ileum) | Intermediate (e.g., 191 for parent compound, ratios for this compound are also significant) |

| M2 (Guinea-Pig Atria) | Lower (e.g., 17 for parent compound, ratios for this compound are also significant) |

Note: Specific numerical ratios for this compound itself are not explicitly provided in the snippets, but the trend and comparison to the parent compound are clearly stated.

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry approaches play a vital role in complementing experimental findings, offering atomic-level insights into molecular structure, dynamics, and reaction mechanisms.

Molecular Modeling for Stereochemical Understanding

Molecular modeling is an indispensable tool for comprehending the three-dimensional nature of molecules and how stereochemistry influences their biological activity mims.comcdutcm.edu.cn. For this compound, which possesses a center of chirality and exists as (R) and (S) enantiomers, molecular modeling can provide critical insights into their distinct interactions with muscarinic receptor subtypes mims.comfishersci.ca.

The observed differences in affinity and selectivity between (R)- and (S)-Hexbutinol can be elucidated through molecular modeling studies. These studies can help visualize and quantify the conformational preferences of each enantiomer and how they fit into the binding pockets of various muscarinic receptors. For instance, the presence of the triple bond in this compound is hypothesized to affect its conformational behavior, potentially making it more challenging for the molecule to adopt optimal "active conformations" at all receptor subtypes, thereby contributing to its selectivity mims.com. Molecular modeling can simulate these conformational changes and assess the energetic favorability of different binding poses, providing a deeper understanding of the observed stereoselectivity fishersci.ca.

Mechanistic Investigations of Chemical Reactions

Beyond its synthesis, mechanistic investigations of this compound in the context of its biological activity often focus on the molecular basis of its interaction with receptors. The unique structural features, such as the triple bond in this compound, can significantly influence its electronic structure and conformational dynamics, which are critical determinants of its pharmacological mechanism mims.com.

Theoretical chemistry approaches, including quantum mechanical calculations and molecular dynamics simulations, can be employed to investigate how the triple bond impacts the molecule's flexibility and rigidity. This understanding is crucial for elucidating how this compound achieves its observed selectivity for certain muscarinic receptor subtypes over others mims.com. For example, the rigidity imparted by the triple bond might constrain the molecule to adopt specific conformations that are more favorable for binding to M3 and M2 receptors, while being less optimal for M1 receptors. Conversely, the triple bond could also contribute directly to affinity, potentially counteracting some of the selectivity-generating effects of rigidity mims.com. Such detailed mechanistic investigations at the atomic and electronic levels are essential for rational drug design and for predicting the behavior of novel analogues.

Academic and Industrial Research Relevance of Hexbutinol

Hexbutinol (B27513) as a Research Tool in Chemical Biology

In chemical biology, this compound serves as a valuable research tool for investigating the complexities of muscarinic receptor subtypes. Its ability to inhibit these receptors provides a means to probe their function and delineate their roles in various biological processes. Research has shown that this compound, and its enantiomers, exhibit stereoselective inhibition of muscarinic receptor subtypes, including M1, M2, and M3 receptors.

For instance, the (R)-enantiomer of this compound (R)-2 demonstrates a receptor selectivity profile qualitatively similar to its parent compound, (R)-hexahydro-difenidol (R)-1. The introduction of a triple bond into the (R)-hexahydro-difenidol molecule to form (R)-Hexbutinol led to an increased affinity for M3 and M2 receptors by factors of 2.7 and 5.5, respectively, while its affinity for M1 receptors remained largely unchanged. This characteristic makes this compound a useful probe for differentiating and studying the distinct roles of these receptor subtypes in cellular and physiological contexts. Chemical biology often employs such precise molecular tools to manipulate and understand biological systems at a molecular level.

Significance in Medicinal Chemistry and Ligand Design Research

This compound's antagonistic activity at muscarinic receptors holds significant implications for medicinal chemistry and ligand design research. Understanding the compound's stereoselective interactions with different muscarinic receptor subtypes is crucial for the rational design of new therapeutic agents. The detailed study of this compound's affinity constants (pA2 values) and stereoselectivity ratios provides critical insights into the structure-activity relationships (SAR) necessary for developing more selective and potent ligands.

For example, the affinity constants of the more potent (R)-enantiomers, including (R)-Hexbutinol, have been determined at M1, M2, and M3 receptors. The data reveal that while (R)-Hexbutinol exhibits high affinity for M1 receptors (pA2 of 8.78), its selectivity for M1 and M3 over M2 receptors is lower compared to (R)-hexahydro-difenidol. This suggests that the triple bond in (R)-Hexbutinol might influence its conformational behavior, potentially affecting its ability to adopt the optimal active conformation at all subtypes, which in turn can create selectivity. Such findings are invaluable for medicinal chemists aiming to design ligands with tailored pharmacological profiles for specific therapeutic targets.

Table 1: Affinity Constants (pA2 Values) and Stereoselectivity Ratios of this compound and Analogues at Muscarinic Receptor Subtypes

| Compound | M1 Receptors (pA2) | M2 Receptors (pA2) | M3 Receptors (pA2) | Stereoselectivity Ratio [(R)/(S)] at M1 |

| (R)-Hexahydro-difenidol | 8.71 | 6.64 | 7.84 | 550 |

| (R)-Hexbutinol | 8.78 | 7.28 | 8.30 | 107 |

| (R)-Hexbutinol methiodide | 9.43 | 7.64 | 8.52 | 40 |

| (R)-p-Fluoro-hexbutinol | 8.08 | 7.20 | 7.95 | 34 |

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater affinity. Stereoselectivity ratio is the ratio of the affinity of the (R)-enantiomer to the (S)-enantiomer.

Industrial Applications in Chemical Synthesis and Process Development

While this compound demonstrates significant utility in academic and medicinal chemistry research, particularly as a muscarinic receptor inhibitor and a tool for studying receptor pharmacology, direct large-scale industrial applications in chemical synthesis or process development are not extensively documented in the available literature. Chemical process development typically focuses on optimizing synthetic routes for safe, reproducible, and economical manufacturing of various chemicals, including active pharmaceutical ingredients and advanced materials. Given this compound's primary characterization as a research compound for studying biological targets, its industrial relevance appears to be predominantly in facilitating the discovery and development phases of new drugs, rather than as a bulk industrial chemical or a key intermediate in large-scale manufacturing processes.

Q & A

Q. How can preclinical studies of this compound adhere to NIH guidelines for experimental reproducibility?

- Methodological Answer : Report detailed protocols for animal housing, randomization, and blinding in compliance with ARRIVE 2.0 guidelines. Include negative controls (e.g., vehicle-only groups) and power analyses to justify sample sizes. Deposit raw data in repositories like Figshare or Zenodo for peer validation .

Literature Review & Hypothesis Generation

Q. What gaps in the literature warrant prioritization in this compound’s therapeutic potential?

- Methodological Answer : Systematically map existing studies using PRISMA frameworks, categorizing findings by disease model, dosage, and outcomes. Prioritize understudied areas (e.g., combinatorial therapies or rare disease applications) identified via keyword co-occurrence analysis in tools like VOSviewer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.